3-(4-iso-Pentoxyphenyl)-1-propene

Description

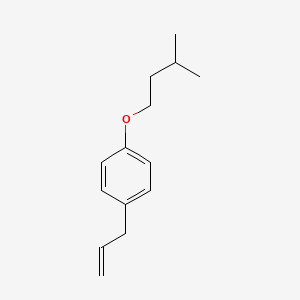

3-(4-iso-Pentoxyphenyl)-1-propene is an aromatic allyl derivative characterized by a benzene ring substituted with an iso-pentoxy group (–O–C5H11, branched pentyl chain) at the para position and a propenyl (–CH2CH=CH2) group at the meta position. This compound is structurally analogous to other para-substituted phenyl propenes but distinguished by its unique branched alkoxy substituent, which influences its physicochemical properties, reactivity, and applications in organic synthesis or material science.

Properties

IUPAC Name |

1-(3-methylbutoxy)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4,6-9,12H,1,5,10-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYKCEVFYWKMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the propene group to an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Epoxides: Formed from the oxidation of the propene group.

Ketones: Resulting from further oxidation of the epoxides.

Alkanes: Produced from the reduction of the propene group.

Scientific Research Applications

3-(4-iso-Pentoxyphenyl)-1-propene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-iso-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-pentoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The propene group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the phenyl-propene backbone but differ in substituent type and position:

*Estimated based on analogous structures.

Substituent Effects on Properties

- Lipophilicity: The iso-pentoxy group increases hydrophobicity compared to smaller alkoxy (e.g., methoxy) or alkyl (e.g., isopropyl) substituents, as seen in 3-(4-isopropylphenyl)-1-propene . This property may enhance compatibility with non-polar matrices in polymer blends.

- Boiling Point : Branched alkoxy groups (e.g., iso-pentoxy) reduce intermolecular forces compared to linear chains, leading to lower boiling points relative to straight-chain analogues.

- Reactivity : Electron-donating alkoxy groups activate the benzene ring toward electrophilic substitution, while steric hindrance from branched chains (e.g., iso-pentoxy) may slow reaction kinetics compared to smaller substituents like methoxy.

Research Findings and Data Gaps

- Thermal Stability : Branched alkoxy groups (e.g., tert-butoxy) improve thermal resistance in polymers; iso-pentoxy may offer similar benefits but remains untested.

- Toxicity : Perfluorinated propene derivatives (e.g., in ) exhibit distinct environmental persistence , but alkoxy-substituted variants like iso-pentoxy are less studied.

Biological Activity

3-(4-iso-Pentoxyphenyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 190.29 g/mol. The structure includes a propene group attached to a phenyl ring that carries an iso-pentoxy substituent at the para position.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iso-pentoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The compound could scavenge free radicals, contributing to its protective effects against oxidative stress.

Data Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging free radicals |

Case Studies

Several case studies have investigated the effects of this compound in vivo and in vitro:

-

In Vitro Study on Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

In Vivo Anti-inflammatory Model :

- In a murine model of inflammation, administration of this compound resulted in decreased paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

-

Oxidative Stress Study :

- A study measuring oxidative stress markers in cells treated with the compound showed a notable decrease in malondialdehyde levels, indicating its antioxidant capability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.